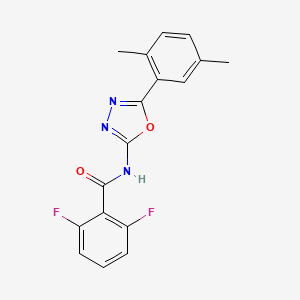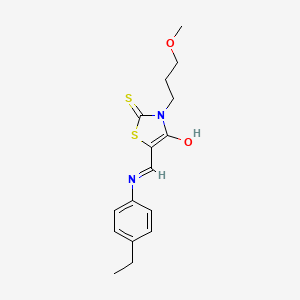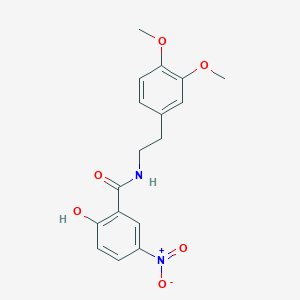![molecular formula C19H20FN5O2 B2459819 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-72-3](/img/structure/B2459819.png)
6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. The investigation identified potential lead compounds for antidepressant and/or anxiolytic applications, highlighting the importance of fluorinated arylpiperazinylalkyl derivatives in the development of new therapeutic agents (Zagórska et al., 2016).
Optical and Photostability Properties
Ozturk et al. synthesized new Y-shaped fluorophores with an imidazole core, demonstrating their excellent photostabilities and intense emission maxima. This research opens avenues for the development of new fluorescent materials for various applications in materials science and bioimaging (Ozturk et al., 2012).
Fluoride Sensing
Peng et al. developed colorimetric and ratiometric fluorescent chemosensors for fluoride, utilizing derivatives of Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione. These sensors show significant spectral responses to fluoride, indicating their potential use in environmental monitoring and analytical chemistry (Peng et al., 2005).
Cytotoxicity and Anticancer Potential
Research by Kuo et al. synthesized derivatives of naphth[2,3-d]imidazole-4,9-diones, evaluating their cytotoxic activity against cancer cell lines. This work contributes to the search for novel anticancer drug candidates, particularly those selective against slowly growing solid tumors (Kuo et al., 1996).
Hepatoprotective Activity
Ram et al. detailed the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds from cyclic ketene aminals, exploring their hepatoprotective activity. This illustrates the potential of such compounds in developing treatments for liver diseases (Ram et al., 2002).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some imidazole derivatives are used in commercially available drugs , the safety and hazards of “6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” are not provided in the available sources.
Properties
IUPAC Name |
6-(2-fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYMQBJGXYRCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)
![N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2459739.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2459740.png)


![8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2459744.png)
![7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459745.png)

![3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459753.png)

![8-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2459757.png)

![Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide](/img/structure/B2459759.png)
